

## Enisamium Iodide: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enisamium** iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of reference, and its metabolic activation and inhibitory action on viral RNA polymerase are visualized through a detailed signaling pathway diagram.

## **Chemical Structure and Properties**

**Enisamium** iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is a derivative of isonicotinic acid.[3][4] Its core structure consists of a positively charged N-methylpyridinium cation and an iodide anion.

Table 1: Chemical and Physical Properties of **Enisamium** Iodide



| Property           | Value                                                                                                           | Reference(s)                               |  |
|--------------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------------------|--|
| Molecular Formula  | C14H15IN2O                                                                                                      | [5]                                        |  |
| Molecular Weight   | 354.19 g/mol [3]                                                                                                |                                            |  |
| CAS Number         | 201349-37-3                                                                                                     | [3]                                        |  |
| IUPAC Name         | N-benzyl-1-methylpyridin-1-<br>ium-4-carboxamide iodide                                                         | [5]                                        |  |
| SMILES             | C[N+]1=CC=C(C=C1)C(=O)N<br>CC2=CC=CC=C2.[I-]                                                                    | [3]                                        |  |
| Appearance         | Yellow or yellow-green tablets                                                                                  | [6]                                        |  |
| Solubility         | Highly soluble. ~60 mg/mL at 25°C and 130-150 mg/mL at 37°C in buffer solutions (pH 1.2-7.5)                    | [7][8]                                     |  |
| Permeability       | Low permeability in Caco-2 cell assays (Papp: $0.2 \times 10^{-6}$ to $0.3 \times 10^{-6}$ cm s <sup>-1</sup> ) | says (Papp: $0.2 \times 10^{-6}$ to [7][8] |  |
| BCS Classification | Class III (High Solubility, Low<br>Permeability)                                                                | [9]                                        |  |

# Mechanism of Action: Inhibition of Viral RNA Polymerase

**Enisamium** iodide itself is a prodrug that undergoes metabolic activation in the human body. [10][11] The primary active metabolite, a hydroxylated form named VR17-04, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][10] This enzyme is crucial for the replication and transcription of the genomes of RNA viruses.[1][3]

By binding to the active site of the viral RdRp, VR17-04 directly blocks its enzymatic activity, thereby preventing the synthesis of new viral RNA.[2] This leads to a reduction in viral replication and shedding, ultimately aiding in the patient's recovery.[10] Studies have shown that VR17-04 is a more potent inhibitor of influenza virus RNA polymerase than the parent



compound, **enisamium**.[11] Docking and molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[6]



Click to download full resolution via product page

Fig. 1: Metabolic activation of **Enisamium** and inhibition of viral RNA synthesis.

### **Antiviral Activity**

**Enisamium** has demonstrated a broad spectrum of antiviral activity against various respiratory viruses.

Table 2: In Vitro Antiviral Activity of Enisamium

| Virus                                 | Cell Line | IC <sub>50</sub>                                        | Reference(s) |
|---------------------------------------|-----------|---------------------------------------------------------|--------------|
| Influenza A/WSN/33<br>(H1N1)          | A549      | 322 μΜ                                                  | [12]         |
| SARS-CoV-2                            | Caco-2    | 1.2 mM (chloride salt)                                  | [6][13]      |
| Human Coronavirus<br>NL63 (HCoV NL63) | NHBE      | ~60 μg/mL                                               | [6][13]      |
| Human Parainfluenza<br>Virus          | A549      | - (Activity decreased<br>by 2.3 orders of<br>magnitude) | [9]          |

## Experimental Protocols Caco-2 Cell Permeability Assay



This protocol assesses the intestinal permeability of a compound using the human colon adenocarcinoma cell line, Caco-2, which forms a monolayer resembling the intestinal epithelium.

#### Methodology:

- Cell Culture: Culture Caco-2 cells at 37°C in a 5% CO<sub>2</sub> atmosphere in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin.
- Monolayer Formation: Seed cells on semipermeable filter supports in transwell plates. Allow the cells to grow and differentiate for 18-21 days to form a confluent monolayer.
- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using an epithelial voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the assay.[7][8]
- Permeability Assay (Apical to Basolateral):
  - Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
  - Add the test compound (e.g., 10 μM Enisamium iodide) to the apical (donor) compartment.
  - Add fresh transport buffer to the basolateral (receiver) compartment.
  - Incubate at 37°C.
  - Collect samples from the basolateral compartment at specific time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
- Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
- Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp =  $(dQ/dt) / (A * C_0)$  where dQ/dt is the steady-state flux, A is the surface area



of the filter, and Co is the initial concentration in the donor chamber.



Click to download full resolution via product page



Fig. 2: Workflow for the Caco-2 permeability assay.

## In Vitro Influenza Virus RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

#### Methodology:

- Expression and Purification of RNA Polymerase:
  - Transfect HEK 293T cells with plasmids expressing the influenza virus RNA polymerase subunits (PA, PB1, and PB2) tagged with an affinity tag (e.g., Protein A).
  - Lyse the cells and purify the heterotrimeric polymerase complex using affinity chromatography (e.g., IgG Sepharose).[1]
- In Vitro RNA Synthesis Reaction:
  - Prepare a reaction mixture containing the purified RNA polymerase, a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA), ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP), and the test compound (Enisamium or VR17-04) at various concentrations.
- Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) to allow for RNA synthesis.
- Analysis of RNA Products:
  - Stop the reaction and extract the RNA products.
  - Analyze the RNA products by polyacrylamide gel electrophoresis (PAGE) followed by autoradiography to visualize the newly synthesized RNA.
- Quantification and IC50 Determination:
  - Quantify the intensity of the RNA product bands.



• Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50).





Click to download full resolution via product page

Fig. 3: Workflow for the in vitro RNA polymerase inhibition assay.

### **Conclusion**

**Enisamium** iodide is a promising antiviral agent with a well-defined mechanism of action targeting the viral RNA polymerase. Its high solubility makes it a suitable candidate for oral administration, although its low permeability may require formulation strategies to enhance bioavailability. The provided experimental protocols offer a foundation for further investigation into its antiviral properties and for the development of next-generation antiviral therapies. The detailed understanding of its chemical structure and properties is crucial for researchers and drug development professionals working to combat respiratory viral infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farmak has completed study of mechanism of antiviral effect of enisamium iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 3. Enisamium iodide | 201349-37-3 | FM152593 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Enisamium Inhibits SARS-CoV-2 RNA Synthesis | MDPI [mdpi.com]
- 7. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines Zarubaev Terapevticheskii arkhiv [ter-arkhiv.ru]



- 10. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enisamium Inhibits SARS-CoV-2 RNA Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enisamium Iodide: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194652#chemical-structure-and-properties-of-enisamium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com